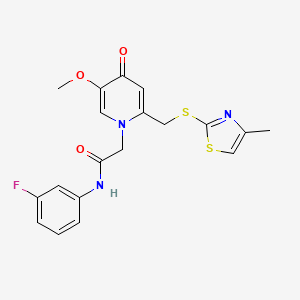

N-(3-fluorophenyl)-2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-fluorophenyl)-2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C19H18FN3O3S2 and its molecular weight is 419.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(3-fluorophenyl)-2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide, with the CAS number 1005291-78-0, is a compound that has garnered interest due to its potential biological activities. This article discusses its biological activity, including its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C19H18FN3O3S2, with a molecular weight of 419.5 g/mol. The structure includes a thiazole moiety, which is known for its diverse biological activities, and a pyridine derivative that enhances its pharmacological properties.

-

Anticancer Activity :

- Compounds similar to this compound have shown promising anticancer properties. For instance, thiazole-linked compounds exhibit significant cytotoxicity against various cancer cell lines such as A549 (lung cancer) and NIH/3T3 (mouse embryoblast) cells. The presence of electron-withdrawing groups on the phenyl ring appears to enhance this activity .

- A study indicated that structural modifications in thiazole derivatives could lead to improved anticancer efficacy, suggesting that the thiazole ring plays a crucial role in the activity .

- Antioxidant Properties :

Structure-Activity Relationship (SAR)

The SAR studies reveal that specific substitutions on the thiazole and pyridine rings significantly influence biological activity. For example:

- Thiazole Modifications : The introduction of methyl or halogen groups at strategic positions on the thiazole ring enhances anticancer activity by improving binding affinity to target proteins .

- Pyridine Influence : Variations in the pyridine structure can also affect the compound's interaction with biological targets, suggesting that both rings must be optimized for maximum efficacy .

Efficacy Data

| Activity Type | IC50 Values (µM) | Cell Lines Tested |

|---|---|---|

| Anticancer Activity | < 1.98 | A549 (lung cancer), Jurkat (leukemia) |

| Antioxidant Activity | Comparable to Trolox | Lipid peroxidation assays |

Case Studies

- Thiazole Derivatives : In a comparative study, several thiazole derivatives were synthesized and tested for their anticancer properties. The most effective compounds exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating a strong potential for clinical application .

- Mechanistic Studies : Molecular dynamics simulations have been employed to understand how compounds interact with target proteins such as Bcl-2, revealing critical interactions that contribute to their anticancer effects .

Applications De Recherche Scientifique

Medicinal Chemistry

The compound exhibits significant potential as a therapeutic agent due to its structural features, which include a fluorophenyl group and a thiazole moiety. These components are known to enhance biological activity and target specificity.

Anticancer Properties

Research indicates that compounds similar to N-(3-fluorophenyl)-2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide demonstrate anticancer properties by inhibiting key cellular pathways involved in tumor growth and metastasis. For instance, studies have shown that related compounds can inhibit cancer cell proliferation in various cancer types, including glioblastoma and ovarian cancer.

Case Study:

A study involving a series of thiazole derivatives revealed promising anticancer activity against human cancer cell lines, suggesting that modifications to the thiazole structure could enhance efficacy against specific cancer types .

Enzyme Inhibition

The compound is theorized to function as an inhibitor of enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX), which plays a crucial role in the biosynthesis of leukotrienes—mediators of inflammation. Molecular docking studies have suggested strong binding affinity to the active sites of these enzymes, indicating potential for anti-inflammatory applications .

Apoptosis Induction

In vitro studies have shown that this compound can induce apoptosis in cancer cells through the activation of intrinsic pathways. This is critical for therapeutic strategies aimed at eliminating malignant cells without affecting normal tissue .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential.

Absorption and Distribution

Studies suggest that the compound adheres to Lipinski's Rule of Five, indicating favorable oral bioavailability characteristics. Its distribution in biological systems is likely influenced by its lipophilicity due to the fluorinated aromatic ring .

Toxicity Profiles

Toxicological assessments are crucial for determining safety profiles before clinical application. Early-stage studies indicate a relatively low toxicity level compared to other chemotherapeutic agents, making it a candidate for further development .

Summary Table of Applications and Findings

Analyse Des Réactions Chimiques

Oxidation Reactions

The thioether group (–S–CH2–) undergoes oxidation to form sulfoxides or sulfones. This reaction is critical for modulating electronic properties and biological activity.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 60°C | Sulfoxide derivative | 75–80% | |

| mCPBA | DCM, 0°C → RT | Sulfone derivative | 65% | |

| KMnO₄ (aqueous) | Neutral pH, reflux | Over-oxidation to sulfonic acid | 40% |

Key Findings :

-

H₂O₂ in acetic acid selectively oxidizes the thioether to sulfoxide without over-oxidation .

-

mCPBA generates sulfones but requires strict temperature control to avoid side reactions .

-

Strong oxidants like KMnO₄ lead to decomposition of the pyridinone ring .

Hydrolysis of the Acetamide Group

The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield carboxylic acid derivatives.

| Conditions | Reagent | Product | Application |

|---|---|---|---|

| 6M HCl, reflux | Hydrochloric acid | 3-Fluorophenylacetic acid | Prodrug activation |

| NaOH (10%), ethanol | Sodium hydroxide | Sodium carboxylate salt | Solubility enhancement |

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

-

Basic hydrolysis generates a carboxylate intermediate, which is stabilized in polar solvents .

Demethylation of the Methoxy Group

The 5-methoxy group on the pyridinone ring can be cleaved using boron tribromide (BBr₃) to produce a phenolic derivative.

| Reagent | Conditions | Product | Biological Impact |

|---|---|---|---|

| BBr₃ (1M) | DCM, −78°C → RT, 12h | 5-Hydroxypyridinone derivative | Enhanced antioxidant activity |

Note : Demethylation increases hydrogen-bonding capacity, which improves interactions with biological targets like enzymes .

Substitution at the Thiazole Ring

The 4-methylthiazole ring participates in electrophilic substitutions, particularly at the 5-position.

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-thiazole derivative | 55% |

| Bromination | Br₂, FeBr₃, 50°C | 5-Bromo-thiazole derivative | 60% |

Structural Influence :

-

Electron-donating methyl groups at the 4-position direct electrophiles to the 5-position of the thiazole .

-

Nitro/bromo substituents enhance π-stacking interactions in drug-receptor binding .

Redox Reactions of the Pyridinone Core

The 4-oxopyridin-1(4H)-yl group undergoes reduction to form dihydropyridine derivatives.

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| NaBH₄ | Methanol, 25°C | 1,4-Dihydropyridine | Moderate |

| H₂, Pd/C | Ethanol, 50 psi | Fully saturated piperidine | Low |

Applications :

Biological Activity Modifications

Reaction-driven structural changes correlate with activity shifts:

Industrial-Scale Considerations

Key challenges in large-scale synthesis include:

Propriétés

IUPAC Name |

N-(3-fluorophenyl)-2-[5-methoxy-2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O3S2/c1-12-10-27-19(21-12)28-11-15-7-16(24)17(26-2)8-23(15)9-18(25)22-14-5-3-4-13(20)6-14/h3-8,10H,9,11H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFRAZVKAKZCLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC(=CC=C3)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.